2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and inflammation. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders.
Mechanism of Action
2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide activates AMPK by binding to its γ-subunit and allosterically inducing conformational changes that enhance its activity. This leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, resulting in improved glucose uptake, lipid oxidation, and mitochondrial biogenesis.
Biochemical and physiological effects:
2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In skeletal muscle, 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity. In adipose tissue, 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide enhances glucose uptake and lipolysis, resulting in reduced adiposity. In cancer cells, 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide induces apoptosis and inhibits cell proliferation by suppressing the mTOR pathway. In neurodegenerative disorders, 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide enhances autophagy and reduces neuroinflammation, potentially slowing disease progression.
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide has several advantages for lab experiments, including its ability to activate AMPK in a dose-dependent manner, its specificity for AMPK, and its ability to penetrate cells and tissues. However, 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide also has some limitations, such as its instability in aqueous solutions, its potential for off-target effects, and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide. One area of interest is the development of more stable analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the effects of 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide in combination with other drugs or therapies in various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide in different cell types and tissues.
Synthesis Methods
2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide can be synthesized through a multi-step process involving the coupling of 2,4-dichlorophenol with 4-aminobenzenesulfonyl chloride, followed by the reaction with 2-methoxyaniline and the subsequent acetylation of the resulting amine with acetic anhydride. The final product can be obtained through purification and isolation using chromatographic techniques.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer, 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide has been demonstrated to inhibit cancer cell proliferation and induce apoptosis. In neurodegenerative disorders, 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide has been found to enhance autophagy and reduce neuroinflammation.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O5S/c1-29-20-5-3-2-4-18(20)25-31(27,28)16-9-7-15(8-10-16)24-21(26)13-30-19-11-6-14(22)12-17(19)23/h2-12,25H,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIHFLRTGALAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide |
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